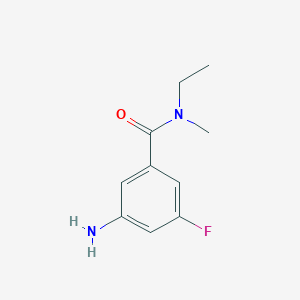

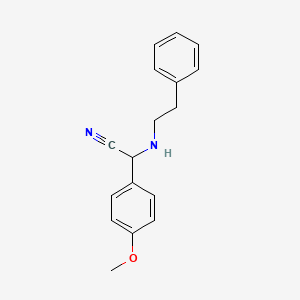

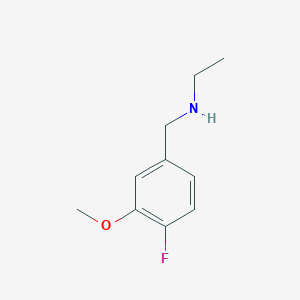

![molecular formula C8H7N3O2 B1457602 Ácido 7-metil-7H-pirrolo[2,3-d]pirimidin-5-carboxílico CAS No. 1499578-19-6](/img/structure/B1457602.png)

Ácido 7-metil-7H-pirrolo[2,3-d]pirimidin-5-carboxílico

Descripción general

Descripción

“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1499578-19-6 . It has a molecular weight of 177.16 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of a compound from 33 (154 mg, 1.00 mmol) and 6-(bromomethyl)-2-chloroquinoline (307 mg, 1.20 mmol) .

Molecular Structure Analysis

The InChI code for “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is 1S/C8H7N3O2/c1-11-3-6 (8 (12)13)5-2-9-4-10-7 (5)11/h2-4H,1H3, (H,12,13) . Further structural analysis can be found in various studies .

Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied in the context of their antiviral activity . For instance, the discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” include a molecular weight of 119.12 g/mol, XLogP3-AA of 0.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 0 .

Aplicaciones Científicas De Investigación

Química Medicinal: Inhibición de quinasas

Los derivados de 7-metil-7H-pirrolo[2,3-d]pirimidina se han explorado por su potencial como inhibidores de quinasas . Estos compuestos pueden diseñarse para inhibir selectivamente quinasas específicas involucradas en las vías de las enfermedades, ofreciendo un potencial terapéutico para afecciones como el cáncer.

Química Agrícola: Agentes de protección de cultivos

El andamiaje de pirrolopirimidina se está investigando para su uso en el desarrollo de nuevos agentes de protección de cultivos . Estos compuestos pueden servir como base para pesticidas o herbicidas, contribuyendo a la protección de los cultivos contra plagas y enfermedades.

Ciencia de los Materiales: Materiales electrónicos orgánicos

En ciencia de los materiales, los derivados de pirrolopirimidina se están estudiando por sus propiedades electrónicas . Podrían utilizarse en el desarrollo de materiales electrónicos orgánicos, que son esenciales para la creación de dispositivos electrónicos flexibles.

Ciencia Ambiental: Degradación de contaminantes

La investigación sobre los compuestos de pirrolopirimidina incluye su aplicación en ciencia ambiental, particularmente en la degradación de contaminantes . Estos compuestos podrían desempeñar un papel en las técnicas de remediación ambiental.

Bioquímica: Inhibición enzimática

La estructura central de pirrolopirimidina es significativa en bioquímica por sus propiedades de inhibición enzimática . Se puede utilizar para estudiar la inhibición de enzimas que son cruciales en varias vías bioquímicas.

Farmacología: Desarrollo de fármacos

En farmacología, el ácido 7-metil-7H-pirrolo[2,3-d]pirimidin-5-carboxílico es un intermedio valioso en la síntesis de fármacos . Es particularmente importante en el desarrollo de nuevos agentes terapéuticos dirigidos a diversas enfermedades.

Química Analítica: Estándares de cromatografía

Este compuesto también se puede utilizar en química analítica como un estándar o compuesto de referencia en el análisis cromatográfico, lo que ayuda en la identificación y cuantificación de sustancias .

Síntesis Química: Bloque de construcción

Por último, sirve como un bloque de construcción versátil en la síntesis química, lo que permite la creación de una amplia gama de moléculas complejas para futuras investigaciones y desarrollo .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in cell growth, apoptosis prevention, and cell proliferation . The interaction between 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and PAK4 involves binding to the hinge region and β-sheets of the kinase, leading to inhibition of its activity .

Cellular Effects

The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of breast cancer cells by inhibiting cyclin-dependent kinase 4/6 (CDK4/6), which are crucial for cell cycle progression . Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can modulate the expression of genes involved in cell growth and apoptosis, thereby impacting cellular function and viability .

Molecular Mechanism

At the molecular level, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PAK4 and CDK4/6, leading to their inhibition . This binding is facilitated by hydrogen bonds and electrostatic interactions with key residues in the enzyme’s active site. Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within the body .

Subcellular Localization

The subcellular localization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with cytosolic enzymes . This localization is essential for the compound’s ability to exert its biochemical effects.

Propiedades

IUPAC Name |

7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWMPOOBKALXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

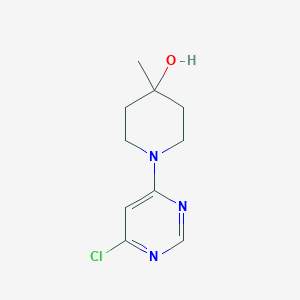

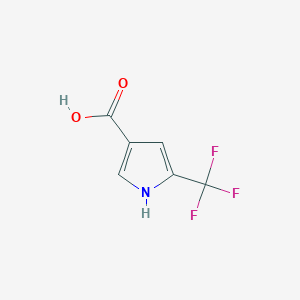

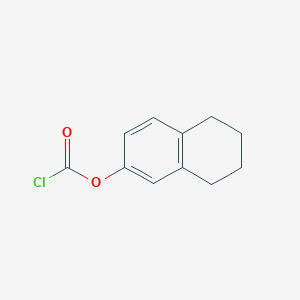

![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)

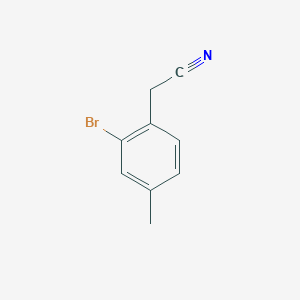

![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)